molecular formula C6H4Br2O B046663 2,6-Dibromophenol CAS No. 608-33-3

2,6-Dibromophenol

Cat. No. B046663
CAS RN: 608-33-3
M. Wt: 251.9 g/mol
InChI Key: SSIZLKDLDKIHEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromophenol and related compounds involves various chemical reactions, including bromination and transalkylation. For example, the preparation of 2,6-dibromophenol has been achieved by a transalkylation reaction between tetrabromobisphenol-A and toluene, yielding an 80% isolated yield, with trifluoromethanesulphonic acid as the catalyst (Effenberger, 2007). Similarly, novel synthesis methods for bis(phosphino)phenols, which involve 2,6-dibromo-4-methylphenol derivatives, have been developed to create compounds with specific phosphino functionalities (Beganskiene et al., 2006).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and quantum mechanical calculations, have been conducted on 2,6-dibromophenol derivatives to understand their geometric configurations, electronic structures, and potential for intermolecular interactions. Studies have revealed detailed insights into their molecular geometry, vibrational frequencies, and the influence of substituents on their electronic properties (Alaşalvar et al., 2014).

Chemical Reactions and Properties

2,6-Dibromophenol undergoes various chemical reactions, including oxidative bromination, to form different brominated organic intermediates. These reactions are crucial for synthesizing specific brominated compounds used in industrial applications. For instance, an innovative process for the oxidative bromination of 4-hydroxybenzoic acid to selectively produce mono- or dibromophenol demonstrates the versatility of bromophenols in chemical synthesis (Mukhopadhyay et al., 1999).

Physical Properties Analysis

The physical properties of 2,6-Dibromophenol, such as melting point, solubility, and odor, have been characterized in various studies. It has been identified as the cause of an iodoform-like off-flavor in certain marine species, indicating its significant sensory impact at low concentrations (Whitfield et al., 1988).

Chemical Properties Analysis

2,6-Dibromophenol exhibits specific chemical behaviors, such as its role in the formation of polybrominated dibenzo-p-dioxins/furans under pyrolytic conditions. This demonstrates the potential environmental and health impacts of bromophenols when subjected to thermal decomposition (Na et al., 2007). Additionally, its biodegradation pathway has been elucidated, revealing the microbial processes involved in its breakdown and the enzymes responsible for its degradation, providing insights into potential bioremediation strategies for brominated pollutants (Min et al., 2019).

Scientific Research Applications

  • Antibacterial Activity : A derivative of 2,6-Dibromophenol, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, found in the marine sponge Dysidea granulosa, exhibits potent and broad-spectrum antibacterial activity. This makes it a promising lead molecule for developing drugs against MRSA and VRE (Shridhar et al., 2009).

  • Plant Gene Expression : 2,6-Dibromophenol can induce gene expression in plants, although to a lesser extent compared to IAA, an important plant hormone (Spaepen et al., 2009).

  • Neuroendocrine Disruption : Bromophenols, including 2,6-Dibromophenol, found in marine organisms and industrial flame retardants, can disrupt cellular Ca2+ signaling in neuroendocrine cells, potentially impacting endocrine systems (Hassenklöver et al., 2006).

  • High-Temperature Oxidation : The high-temperature oxidation of 2-bromophenol, which is structurally similar to 2,6-Dibromophenol, produces dibenzo-p-dioxin and other products (Evans & Dellinger, 2005).

  • Marine Organism Analysis : 2,6-Dibromophenol is present in significant amounts in the marine enteropneust Balanoglossus biminiensis, contributing to its characteristic "iodoform-like" odor (Ashworth & Cormier, 1967).

  • Flavor in Crustacea : This compound causes an "iodoform-like" off-flavor in some Australian crustacea, with certain samples exceeding 200 µg/kg concentration. Handling and processing methods may reduce this off-flavor severity (Whitfield et al., 1988).

  • Halogen-Halogen Interaction : The crystal structure of 2,6-dibromophenol reveals a notable halogen-halogen interaction, emphasizing the interplay between hydrogen and halogen bonding in dihalogenated phenols (Bauer et al., 2021).

  • Environmental Biodegradation : Cupriavidus sp. strain CNP-8 can effectively degrade 2,6-dibromo-4-nitrophenol, a compound related to 2,6-Dibromophenol, as a sole source of carbon, nitrogen, and energy, offering a valuable environmental biodegradation process (Min et al., 2019).

  • In-Liquid Plasma Degradation : Oxygen and air plasma can efficiently decompose 2,6-dibromophenol in aqueous solutions, resulting in the formation of bromide ion and inorganic carbon (Kojima et al., 2016).

  • Catalytic Production : 2,6-Dibromophenol can be produced in 80% yield using trifluoromethanesulfonic acid, a simple and recyclable catalyst, offering an efficient synthetic pathway (Effenberger, 2007).

Safety And Hazards

2,6-Dibromophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dibromophenol
Source PubChem
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InChI

InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIZLKDLDKIHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

59779-25-8
Record name Phenol, 2,6-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID0060561
Record name 2,6-Dibromophenol
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Molecular Weight

251.90 g/mol
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Physical Description

Solid
Record name 2,6-Dibromophenol
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Boiling Point

255 °C; 162 °C at 21 mm Hg
Record name 2,6-DIBROMOPHENOL
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Solubility

Very soluble in ethanol, ether
Record name 2,6-DIBROMOPHENOL
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Product Name

2,6-Dibromophenol

Color/Form

Needles from water

CAS RN

608-33-3
Record name 2,6-Dibromophenol
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Record name 2,6-DIBROMOPHENOL
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Record name Phenol, 2,6-dibromo-
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Record name 2,6-DIBROMOPHENOL
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Melting Point

56.5 °C, 56 - 57 °C
Record name 2,6-DIBROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,6-Dibromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
S Mukhopadhyay, S Ananthakrishnan… - … Process Research & …, 1999 - ACS Publications
An alternative manufacturing process-scheme was developed to synthesize 2-bromophenol and 2,6-dibromophenol involving oxidative bromination of a substrate protected in the para …
Number of citations: 26 pubs.acs.org
FB Whitfield, JH Last, KJ Shaw… - Journal of the Science …, 1988 - Wiley Online Library
2,6‐Dibromophenol was identified as the cause of an iodoform‐like off‐flavour in the endeavour prawn, Metapenaeus endeavouri. In prawn meat this compound was detected by its …
Number of citations: 112 onlinelibrary.wiley.com
JB Kisała, G Hörner, A Barylyak, D Pogocki, Y Bobitski - Materials, 2022 - mdpi.com
In present work, we examine the photocatalytic properties of S-doped TiO 2 (S1, S2) compared to bare TiO 2 (S0) in present work. The photocatalytic tests were performed in alkaline …
Number of citations: 7 www.mdpi.com
RB Ashworth, MJ Cormier - Science, 1967 - science.org
2,6-Dibromophenol has been isolated from a luminous marine enteropneust, Balanoglossus biminiensis, found on intertidal beach areas at Sapelo Island, Georgia. This compound, …
Number of citations: 102 www.science.org
FB Whitfield, KJ Shaw, DI Walker - Water Science and Technology, 1992 - iwaponline.com
The presence of 2,6-dibromophenol in prawn meat in concentrations above 60 ng/kg produces a detectable iodoform-like flavour. This compound is usually accompanied by other …
Number of citations: 36 iwaponline.com
A Factor - Journal of Polymer Science: Polymer Chemistry …, 1973 - Wiley Online Library
The thermal decomposition of tetrabromobisphenol‐A (TBBPA) was found to proceed via an autocatalytic free‐radical process. The major products of the decomposition are HBr; mono‐…
Number of citations: 35 onlinelibrary.wiley.com
J Huang, L Lan, Y Wang, S Li, W Xu, L Jin, W Xu… - Journal of the Energy …, 2023 - Elsevier
Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are the potential persistent organic pollutants in the environment. A comprehensive understanding of the formation …
Number of citations: 2 www.sciencedirect.com
E Grovenstein, NS Aprahamian, CJ Bryan… - Journal of the …, 1973 - ACS Publications
The kinetics of iodination of phenol has been studied at 25.0 in dilute aqueous solutions of perchloric acid. From the observed dependence of rate upon the concentrations of phenol, …
Number of citations: 35 pubs.acs.org
CS Evans, B Dellinger - Environmental science & technology, 2005 - ACS Publications
The homogeneous, gas-phase oxidative thermal degradation of 2-bromophenol was studied in a 1 cm id, fused silica flow reactor at a concentration of 88 ppm, reaction time of 2.0 s, …
Number of citations: 54 pubs.acs.org
S Shigetatsu, M Fukushima, S Nagao - Journal of Environmental …, 2010 - Taylor & Francis
An iron(III)-porphyrin catalyst, iron(III)-tetrakis(p-hydroxyphenyl)porphyrin (FeTHP), was introduced into a humic acid via a formaldehyde or urea-formaldehyde polycondensation …
Number of citations: 19 www.tandfonline.com

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